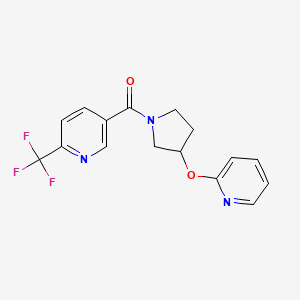

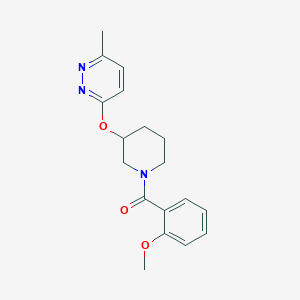

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound likely involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The trifluoromethyl group could be introduced through a variety of methods, including the use of trifluoromethylating reagents .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which contribute to the three-dimensional shape of the molecule . The trifluoromethyl group attached to the pyridine ring adds to the complexity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrrolidine ring and the pyridine ring could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyridine rings, as well as the trifluoromethyl group, would likely affect properties such as solubility, stability, and reactivity .科学的研究の応用

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . The compound’s sp3-hybridized pyrrolidine core allows efficient exploration of pharmacophore space. Additionally, its non-planar structure (due to “pseudorotation”) contributes to three-dimensional coverage. Researchers can modify substituents on the pyrrolidine ring to optimize target selectivity and enhance drug-like properties.

Photophysical Behavior

The compound’s intricate photophysical behavior arises from the coexistence of two moieties: an extended polycyclic nitrogen-rich fragment (TT) and a partially conformationally flexible pyridine fragment (Py) . Understanding these properties can aid in applications related to sensors, imaging, and optoelectronics.

Antimicrobial Potential

Narasimhan et al. synthesized a related pyridin-3-yl derivative and evaluated its antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . Such compounds could find applications in combating bacterial infections.

Cell Growth Modulation

In a separate study, a compound containing a similar pyridine moiety was investigated for its impact on cell growth. The presence of this fragment influenced cell proliferation rates . Further research could explore its potential in cancer therapy or tissue regeneration.

将来の方向性

The future directions for research on this compound could include further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could be a focus of future research .

作用機序

Pyridines

are aromatic heterocyclic compounds, similar to benzene, but with one CH group replaced by a nitrogen atom . They are often used as a scaffold in drug design due to their ability to bind with high affinity to multiple receptors . Pyridines can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pyrrolidines

are five-membered saturated heterocyclic compounds containing a nitrogen atom . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

特性

IUPAC Name |

(3-pyridin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-4-11(9-21-13)15(23)22-8-6-12(10-22)24-14-3-1-2-7-20-14/h1-5,7,9,12H,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMCVXIJUIMOBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)

![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)